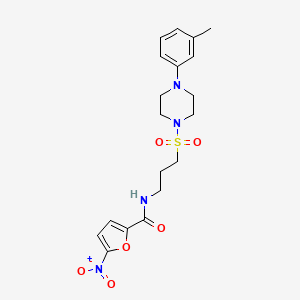
5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a nitro group, and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide typically involves multiple steps. One common route includes the nitration of a furan derivative followed by the introduction of the piperazine moiety through a sulfonylation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
化学反应分析
Types of Reactions
5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring and piperazine moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the furan ring.
科学研究应用
5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
相似化合物的比较
Similar Compounds
5-nitrofuran-2-carboxamide: Shares the furan and nitro groups but lacks the piperazine moiety.
N-(3-(4-(m-tolyl)piperazin-1-yl)propyl)furan-2-carboxamide: Similar structure but without the nitro group.
Uniqueness
5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
生物活性
5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. It features a furan ring, a nitro group, and a piperazine moiety, which contribute to its diverse chemical and biological properties. This article reviews the existing literature on the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic effects.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- Furan ring : A five-membered aromatic ring contributing to the compound's reactivity.
- Nitro group : Known for its ability to undergo reduction reactions, which can lead to various biological activities.
- Piperazine moiety : A six-membered ring that is often involved in interactions with biological targets such as receptors and enzymes.
The mechanism of action of this compound involves several pathways:
- Reduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to biological effects.
- Interaction with Receptors : The piperazine moiety may modulate the compound's activity by binding to specific receptors or enzymes.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound against various pathogens:
- Bacterial Inhibition : The compound has shown activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different strains. Its bactericidal action appears to inhibit protein synthesis and disrupt nucleic acid production .
- Antifungal Properties : While primarily studied for antibacterial effects, some derivatives have demonstrated moderate antifungal activity against Candida species .
Case Studies and Research Findings
Comparison with Similar Compounds
This compound can be compared with other compounds having similar structures:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-nitrofuran-2-carboxamide | Lacks piperazine moiety | Limited antibacterial activity |
| N-(3-(4-(m-tolyl)piperazin-1-yl)propyl)furan-2-carboxamide | Similar structure without nitro group | Moderate antibacterial effects |
属性
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S/c1-15-4-2-5-16(14-15)21-9-11-22(12-10-21)30(27,28)13-3-8-20-19(24)17-6-7-18(29-17)23(25)26/h2,4-7,14H,3,8-13H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHQEYBYBCKLPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













